molecular formula C8H7N3O2 B3345413 3,5-Dimethyl-4-nitropyridine-2-carbonitrile CAS No. 104916-40-7

3,5-Dimethyl-4-nitropyridine-2-carbonitrile

Cat. No.: B3345413
CAS No.: 104916-40-7
M. Wt: 177.16 g/mol
InChI Key: GHQUICJCVQVURM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitropyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H7N3O2 It is a derivative of pyridine, characterized by the presence of two methyl groups, a nitro group, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile typically involves the nitration of 3,5-dimethylpyridine followed by the introduction of a nitrile group. One common method includes the reaction of 3,5-dimethylpyridine with nitric acid to form 3,5-dimethyl-4-nitropyridine. This intermediate is then reacted with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 3,5-Dimethyl-4-aminopyridine-2-carbonitrile.

    Hydrolysis: 3,5-Dimethyl-4-nitropyridine-2-carboxylic acid.

    Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

3,5-Dimethyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: Lacks the nitro and nitrile groups, making it less reactive.

    4-Nitropyridine-2-carbonitrile: Similar structure but lacks the methyl groups, affecting its chemical properties.

    3,5-Dimethyl-4-aminopyridine-2-carbonitrile: A reduction product of 3,5-Dimethyl-4-nitropyridine-2-carbonitrile.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

3,5-dimethyl-4-nitropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQUICJCVQVURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562570
Record name 3,5-Dimethyl-4-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104916-40-7
Record name 3,5-Dimethyl-4-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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